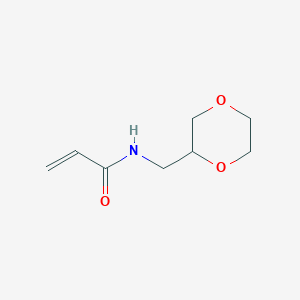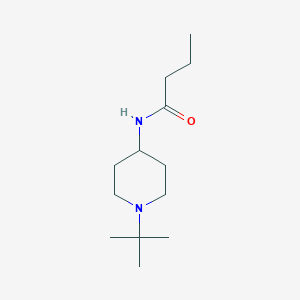![molecular formula C16H21NO3 B7576564 2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576564.png)
2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of 2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). 2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid in lab experiments is its high potency and selectivity. 2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid has been shown to exhibit its effects at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using 2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid in lab experiments is its potential toxicity. 2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid has been shown to exhibit toxic effects at high concentrations, and caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the study of 2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid. One of the potential areas of research is the development of 2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid derivatives with improved potency and selectivity. Another potential area of research is the study of the pharmacokinetics and pharmacodynamics of 2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid in humans. In addition, further studies are needed to fully understand the mechanism of action of 2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid involves the reaction of 2-(2-methylphenyl)acetyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is purified by recrystallization or column chromatography to obtain pure 2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid.
Aplicaciones Científicas De Investigación
2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid has been extensively studied for its potential therapeutic applications in various scientific fields. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid has been studied for its role as a potential anticancer agent.
Propiedades
IUPAC Name |
2-[1-[2-(2-methylphenyl)acetyl]piperidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-6-2-3-7-13(12)10-15(18)17-9-5-4-8-14(17)11-16(19)20/h2-3,6-7,14H,4-5,8-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILMYARORGJZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCCC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid](/img/structure/B7576482.png)
![2-[4-[(4,5-Dimethylthiophene-2-carbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7576489.png)
![2-[4-[(2-Chloro-4-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid](/img/structure/B7576500.png)
![2-[4-(Cyclohex-3-ene-1-carbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B7576508.png)


![1-N,1-N-dimethyl-4-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B7576520.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7576528.png)

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylcyclohexan-1-amine](/img/structure/B7576548.png)
![5-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576555.png)
![3-[Ethyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576557.png)
![2-[1-(2-Hydroxy-5-methoxybenzoyl)piperidin-2-yl]acetic acid](/img/structure/B7576559.png)
![2-[Propyl-[4-(tetrazol-1-yl)benzoyl]amino]acetic acid](/img/structure/B7576578.png)